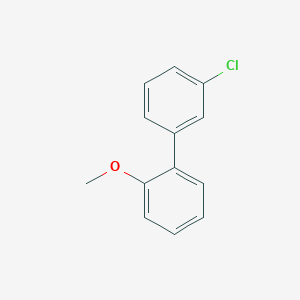

3'-Chloro-2-methoxy-1,1'-biphenyl

Description

Properties

CAS No. |

89346-56-5 |

|---|---|

Molecular Formula |

C13H11ClO |

Molecular Weight |

218.68 g/mol |

IUPAC Name |

1-chloro-3-(2-methoxyphenyl)benzene |

InChI |

InChI=1S/C13H11ClO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,1H3 |

InChI Key |

NLELYJHVSSYJLW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 3 Chloro 2 Methoxy 1,1 Biphenyl Analogues

Mechanistic Elucidation of Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are paramount in the synthesis of biphenyl (B1667301) structures. acs.org These reactions are valued for their reliability, mild conditions, and tolerance of various functional groups. youtube.comnih.gov The presence of a chloro-substituent, as seen in analogues of 3'-Chloro-2-methoxy-1,1'-biphenyl, presents specific challenges and points of mechanistic interest due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds. acs.org

Detailed Catalytic Cycles and Rate-Determining Steps

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. libretexts.org For analogues like chlorinated biphenyls, this initial step is often the rate-determining step of the entire catalytic cycle due to the high bond dissociation energy of the aryl-chloride bond. libretexts.orgnih.gov The reactivity order for aryl halides is typically I > Br > Cl. libretexts.org

Transmetalation : In this step, the organic group from an organoboron reagent (in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide. chemrxiv.org This process requires activation by a base. youtube.com While oxidative addition is frequently the slowest step, some studies have shown that under specific conditions, transmetalation can become rate-limiting. nih.gov

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon bond of the biphenyl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. chemrxiv.org This step is typically fast. chemrxiv.org

The entire process is a dynamic interplay of these steps, and intermediates have been successfully isolated or characterized spectroscopically, providing strong evidence for this mechanistic model. libretexts.org

Table 1: Elementary Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Transformation | Typical Rate Influence |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Pd(0) → Pd(II) | Often the rate-determining step, especially for aryl chlorides. libretexts.org |

| Transmetalation | The organic group from the organometallic reagent replaces the halide on the Pd(II) center. | R¹-Pd-X + R²-M → R¹-Pd-R² | Can be rate-determining under certain conditions. nih.gov |

| Reductive Elimination | The two organic groups couple, forming the product and regenerating the catalyst. | R¹-Pd-R² → R¹-R² + Pd(0) | Generally a fast and irreversible step. chemrxiv.org |

Influence of Ligand Design on Reactivity and Selectivity

For the coupling of chlorinated arenes, bulky and electron-rich phosphine (B1218219) ligands have proven to be highly effective. researchgate.net These ligands promote the challenging oxidative addition step and facilitate reductive elimination. nih.govresearchgate.net

Bulky Monophosphine Ligands : Ligands such as SPhos and other biaryl phosphines developed by Buchwald are highly effective for Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govcam.ac.uk Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species.

N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form robust bonds with palladium, creating highly active and stable catalysts capable of activating even very inert C-Cl bonds. rsc.orgresearchgate.net

Bidentate Phosphine Ligands : Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can also be effective, though their performance varies depending on the specific substrates. acs.orgbeilstein-journals.org

Systematic variation of ligands, in combination with different bases and cations, can provide fine control over site-selectivity in polychlorinated aromatics, allowing for coupling at specific positions even when multiple, electronically similar chlorine atoms are present. cam.ac.uk

Table 2: Representative Ligands for Cross-Coupling of Aryl Chlorides

| Ligand Class | Example Ligand | Key Feature(s) | Application |

| Biaryl Monophosphines | SPhos | Steric bulk, electron-rich | Suzuki-Miyaura, Buchwald-Hartwig couplings. cam.ac.uk |

| N-Heterocyclic Carbenes (NHCs) | IPr | Strong σ-donor, thermal stability | Coupling of unreactive aryl chlorides. researchgate.net |

| Ferrocene-based Bidentate | dppf | Bidentate coordination, electronic flexibility | General cross-coupling reactions. acs.org |

In-depth Analyses of Aromatic Substitution Mechanisms

The two distinct phenyl rings of this compound analogues serve as a model for studying the mechanisms of aromatic substitution, both electrophilic and nucleophilic.

Electrophilic Attack and Stabilization of Benzenonium Ion Intermediates

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. pearson.com The mechanism proceeds in two steps: initial attack by an electrophile to form a resonance-stabilized carbocation known as a Wheland intermediate (or benzenonium ion), followed by deprotonation to restore aromaticity. lumenlearning.commasterorganicchemistry.com The first step, which disrupts the aromatic system, is the rate-determining step. masterorganicchemistry.com

In biphenyl systems, the unsubstituted phenyl ring acts as an electron-donating group, activating the second ring and directing incoming electrophiles primarily to the ortho and para positions. youtube.comvaia.com This preference is due to the ability of the adjacent ring to help stabilize the positive charge of the Wheland intermediate through resonance. vaia.com

For an analogue like this compound:

The Methoxy-Substituted Ring : The -OCH₃ group is a powerful activating, ortho, para-directing group. Electrophilic attack will strongly favor this ring.

The Chloro-Substituted Ring : The -Cl atom is deactivating due to its inductive effect but is also an ortho, para-director because its lone pairs can stabilize the carbocation intermediate through resonance.

The Wheland intermediate's stability is key to the reaction's regioselectivity. Attack at the ortho or para position allows for resonance structures where the positive charge is delocalized onto the substituent and, in the case of biphenyls, into the adjacent ring, providing enhanced stabilization. youtube.comvaia.com

Nucleophilic Addition and Formation of Meisenheimer Complexes

While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNA_r) can occur when the ring is substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org The most common SNA_r mechanism is the addition-elimination pathway. libretexts.org

Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen). libretexts.org This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized, often onto the electron-withdrawing substituents. libretexts.orgwikipedia.org The formation of this complex is typically the rate-limiting step. researchgate.net

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

In analogues like this compound, the chloro-substituted ring is the potential site for nucleophilic attack. While it lacks a strong activating group like a nitro group, studies on polychlorinated biphenyls (PCBs) demonstrate that nucleophilic substitution by reagents such as sodium methoxide (B1231860) can occur. researchgate.net Recent research suggests that the Meisenheimer complex may not always be a stable intermediate but can exist as a transition state in some systems, representing a more concerted reaction pathway. researchgate.netbris.ac.uk

Investigation of Aryne (Benzyne) Intermediate Pathways

An alternative mechanism for nucleophilic aromatic substitution, particularly for unactivated aryl halides, is the elimination-addition pathway, which proceeds through a highly reactive aryne (or benzyne) intermediate. wikipedia.orglibretexts.org This mechanism is favored by very strong bases (e.g., sodium amide).

Elimination : The strong base abstracts a proton from the position ortho to the leaving group. Subsequent elimination of the halide ion forms a benzyne (B1209423) intermediate, which contains a formal triple bond within the aromatic ring.

Addition : The nucleophile then attacks one of the two carbons of the "triple bond," followed by protonation (usually from the solvent) to yield the final product.

Because the nucleophile can attack either carbon of the aryne, this mechanism can lead to a mixture of isomers. For a substrate like a chloro-biphenyl analogue, formation of a benzyne on the chlorinated ring would lead to a mixture of substitution products. Arynes are known as highly reactive and difficult to control intermediates, though they have been successfully generated and trapped in various reactions. nih.govdigitellinc.com

Electronic and Steric Effects of Substituents on Reaction Pathways

The chlorine atom at the 3'-position and the methoxy (B1213986) group at the 2-position of the biphenyl core exert distinct electronic and steric influences that modulate the reactivity and regioselectivity of the molecule.

The chlorine atom, on the other hand, is a deactivating group in electrophilic aromatic substitution. libretexts.org Its high electronegativity leads to a strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring and makes it less reactive towards electrophiles. While chlorine also possesses lone pairs that can be donated via resonance, this effect is weaker than its inductive effect. Despite being deactivating, the chloro group is an ortho-, para-director. libretexts.org

The steric hindrance imposed by the ortho-methoxy group is a significant factor in determining the reactivity of this compound. This steric bulk can hinder the approach of reactants to the adjacent positions on the same ring and influences the dihedral angle between the two phenyl rings. beilstein-journals.org In sterically hindered biaryls, the rotation around the central C-C bond is restricted, which can lead to atropisomerism. rsc.org

The regioselectivity of reactions on this compound is a result of the combined electronic and steric effects of both substituents. For electrophilic attack, the methoxy-substituted ring is significantly more activated than the chloro-substituted ring. Therefore, substitution is expected to occur preferentially on the 2-methoxyphenyl ring. The directing effect of the methoxy group would favor substitution at the positions ortho and para to it (positions 3, 5, and 1'). However, the steric hindrance from the methoxy group at position 2 and the biphenyl junction itself will likely influence the accessibility of these positions.

In nucleophilic aromatic substitution reactions, the presence of the electron-withdrawing chlorine atom can facilitate the reaction, particularly if there are additional activating groups on the same ring. However, in this compound, the methoxy group on the other ring has a less direct electronic influence on the reactivity of the C-Cl bond.

To illustrate the directing effects of these substituents, the following table summarizes the expected outcomes for electrophilic aromatic substitution on monosubstituted benzene (B151609) rings.

| Substituent | Electronic Effect | Reactivity | Directing Effect |

| -OCH₃ | Activating (Resonance > Inductive) | Increases | Ortho, Para |

| -Cl | Deactivating (Inductive > Resonance) | Decreases | Ortho, Para |

Table 1: Electronic Effects of Methoxy and Chloro Substituents in Electrophilic Aromatic Substitution.

Intramolecular Cyclizations and Rearrangements in Substituted Biphenyl Systems

Substituted biphenyls are precursors for a variety of intramolecular cyclization reactions, leading to the formation of fused ring systems. These reactions are often promoted by transition metal catalysts or photochemical activation and are highly dependent on the nature and position of the substituents.

For 2-alkoxybiphenyls, intramolecular cyclization can be achieved through various methods, including palladium-catalyzed reactions such as the Heck reaction. wikipedia.orgchim.itprinceton.edu In a typical intramolecular Heck reaction, a palladium catalyst facilitates the coupling of an aryl halide with an alkene within the same molecule. wikipedia.orgprinceton.edu For a molecule like this compound, if a suitable unsaturated side chain were present, intramolecular cyclization could be envisioned. The regioselectivity of such a cyclization would be influenced by the steric environment around the reactive sites.

Photochemical cyclization is another important transformation for biphenyl derivatives. rsc.orgacs.orgrsc.orgnih.govdigitellinc.com Irradiation with UV light can induce the formation of a new C-C bond, leading to polycyclic aromatic compounds. The efficiency and regioselectivity of these photocyclization reactions are sensitive to the electronic nature of the substituents on the biphenyl core. rsc.org For instance, the photocyclization of 2-vinylbiphenyls to 9,10-dihydrophenanthrenes is a well-studied reaction. nih.gov

While no specific studies on the intramolecular cyclization of this compound were found, data from related systems can provide insights into potential reaction pathways. The following table presents examples of intramolecular cyclization reactions of substituted biphenyl analogues found in the literature.

| Biphenyl Precursor | Reaction Conditions | Product Type | Reference |

| 2,2'-Divinylbiphenyls | Photolysis | Tetrahydropyrene derivatives | acs.org |

| 2-Styrylbiphenyls | Photolysis | 9,10-Dihydrophenanthrenes | rsc.org |

| 2-(β-Arylvinyl)biphenyls | Photolysis | 9-Aryl-9,10-dihydrophenanthrenes | rsc.org |

| Aryl or Alkenyl Halide with Alkene | Pd-catalyzed (Heck Reaction) | Carbocyclic or Heterocyclic rings | wikipedia.org |

Table 2: Examples of Intramolecular Cyclization Reactions of Biphenyl Analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, type, and connectivity of protons within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Protons in electron-rich environments are shielded and appear at higher fields (lower ppm values), while those in electron-deficient regions are deshielded and resonate at lower fields (higher ppm values). libretexts.org

For 3'-Chloro-2-methoxy-1,1'-biphenyl, the aromatic protons typically resonate in the range of 6.8 to 7.6 ppm. The protons on the methoxy-substituted ring and the chloro-substituted ring will exhibit distinct chemical shifts and coupling patterns due to the differing electronic effects of these substituents. The methoxy (B1213986) group is an electron-donating group, which tends to shield the protons on its ring, shifting them to a slightly higher field compared to unsubstituted benzene (B151609) (7.34 ppm). Conversely, the chlorine atom is an electron-withdrawing group, which deshields the protons on its ring, causing them to resonate at a lower field. The single methoxy group protons would appear as a sharp singlet, typically around 3.8 ppm. libretexts.orgrsc.org

Table 1: Representative ¹H NMR Data for Biphenyl (B1667301) Derivatives

| Compound | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|---|

| 4-methoxy-1,1'-biphenyl | CDCl₃ | 400 | 7.59-7.54 (m, 4H), 7.44 (t, J = 7.4 Hz, 2H), 7.33 (t, J = 7.4 Hz, 1H), 7.01 (d, J = 8.7 Hz, 2H), 3.87 (s, 3H) rsc.org |

| 3-chloro-1,1'-biphenyl | CDCl₃ | 400 | 7.61-7.58 (m, 3H), 7.50-7.46 (m, 3H), 7.42-7.33 (m, 3H) rsc.org |

| 1-(2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone | CDCl₃ | 600 | 8.00 (s, 2H), 7.64 (s, 2H), 7.36 (d, J = 18.0 Hz, 2H), 7.06-7.00 (m, 2H), 3.83 (s, 3H), 2.64 (s, 3H) rsc.org |

This table presents data for related compounds to illustrate typical chemical shifts and coupling patterns. The exact values for this compound may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. compoundchem.com The chemical shifts of carbon atoms are spread over a much wider range (typically 0-220 ppm) than proton shifts, which often allows for the resolution of every unique carbon atom in a molecule. oregonstate.edu

In this compound, the carbon atoms of the two aromatic rings will resonate in the aromatic region of the spectrum, generally between 110 and 160 ppm. The carbon atom attached to the methoxy group (C-2) would be significantly deshielded and appear at a lower field, typically around 157-160 ppm, due to the electronegativity of the oxygen atom. researchgate.net Conversely, the carbon atom bonded to the chlorine atom (C-3') would also be deshielded, with a chemical shift influenced by the halogen's inductive effect. The quaternary carbons (C-1 and C-1') involved in the biphenyl linkage will also have distinct chemical shifts. The methoxy carbon itself will appear as a sharp signal in the upfield region, typically around 55-60 ppm. researchgate.net

Table 2: Representative ¹³C NMR Data for Biphenyl Derivatives

| Compound | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 4-methoxy-1,1'-biphenyl | CDCl₃ | 100 | 159.2, 140.8, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.4 rsc.org |

| 3-chloro-1,1'-biphenyl | CDCl₃ | 100 | 143.1, 139.9, 134.7, 130.0, 128.9, 127.9, 127.4, 127.3, 127.2, 125.4 rsc.org |

| 2'-methoxy-4-nitro-biphenyl | - | - | 158.7, 139.1, 137.2, 134.9, 132.1, 131.2, 128.7, 128.4, 127.1, 55.0 rsc.org |

This table presents data for related compounds to illustrate typical chemical shifts. The exact values for this compound may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, typically over two to three bonds. uvic.ca It would show correlations between adjacent protons on each of the aromatic rings, helping to trace the connectivity of the proton spin systems. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms (¹J C-H coupling). uvic.cayoutube.com This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. uvic.ca For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretching (aromatic) | Aromatic C-H | 3100-3000 |

| C-H stretching (methoxy) | -O-CH₃ | 2950-2850 |

| C=C stretching (aromatic) | Aromatic ring | 1600-1450 |

| C-O stretching (aryl ether) | Ar-O-CH₃ | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| C-Cl stretching | Aryl chloride | 1100-1000 |

| C-H out-of-plane bending | Substituted benzene | 900-675 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For this compound, the Raman spectrum would also show characteristic peaks for the aromatic rings and other functional groups. For example, the C-C stretching of the biphenyl linkage often gives a strong Raman signal. researchgate.net The symmetric vibrations of the aromatic rings would also be prominent.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-methoxy-1,1'-biphenyl |

| 3-chloro-1,1'-biphenyl |

| 1-(2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone |

| 2'-methoxy-4-nitro-biphenyl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. When organic molecules are exposed to ultraviolet or visible light, electrons can be promoted from a ground state to a higher energy excited state. youtube.com The energy required for these transitions corresponds to specific wavelengths of light, resulting in an absorption spectrum that is characteristic of the molecule's structure. libretexts.org

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. The biphenyl system, with its conjugated π-electron system, gives rise to intense π → π* transitions. libretexts.org The presence of the methoxy group (-OCH₃) and the chlorine atom (-Cl) introduces non-bonding electrons (n electrons) on the oxygen and chlorine atoms. These can undergo n → π* transitions, which are typically of lower intensity than π → π* transitions. libretexts.org The solvent in which the spectrum is recorded can influence the wavelength of maximum absorption (λmax), particularly for n → π* transitions, due to interactions with the non-bonding electrons. 103.76.208

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. youtube.com In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

For this compound (C₁₃H₁₁ClO), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M+ and M+2 pattern, with the M+2 peak having about one-third the intensity of the M+ peak.

The fragmentation of this compound would likely involve the cleavage of the ether bond and the biphenyl linkage. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation, or the loss of a methoxy radical (•OCH₃). Cleavage of the bond between the two phenyl rings could also occur, leading to fragments corresponding to the individual substituted phenyl rings. The analysis of these fragment ions provides valuable information for confirming the compound's structure. researchgate.netmiamioh.edu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but different elemental formulas. This level of accuracy is crucial for confirming the identity of the compound and for the structural elucidation of unknown substances. nih.gov

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. libretexts.org This technique provides detailed information about bond lengths, bond angles, and torsion angles, which define the molecule's conformation.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1015 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an XRD analysis.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 3'-Chloro-2-methoxy-1,1'-biphenyl, DFT calculations can predict a wide range of properties with a high degree of reliability.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this involves finding the minimum energy conformation by exploring the potential energy surface. The key feature influencing its conformation is the dihedral angle between the two phenyl rings.

Conformational analysis of biphenyl (B1667301) derivatives is crucial as the relative orientation of the rings affects their electronic properties and biological activity. cwu.educwu.edu Computational methods, such as performing a conformational search or a scan of the potential energy surface by systematically rotating the dihedral angle, can identify the most stable conformers. cwu.educwu.educhemrxiv.org For instance, in a study on [2.2]heterophanes, conformational searches were used to identify stable anti and syn conformers arising from the flipping of aromatic rings. cwu.edu

In the case of this compound, steric hindrance between the methoxy (B1213986) group at the 2-position and the hydrogen atom at the 2'-position, as well as the chloro group at the 3'-position, will likely lead to a non-planar (twisted) conformation being the most stable. The exact dihedral angle would be determined by geometry optimization using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Value |

| Bond Length | C1-C1' | ~1.49 Å |

| C2-O1 | ~1.37 Å | |

| C3'-Cl1 | ~1.74 Å | |

| Bond Angle | C2-C1-C6 | ~120° |

| C2'-C3'-C4' | ~120° | |

| Dihedral Angle | C2-C1-C1'-C2' | Non-zero (twisted) |

Note: This table is illustrative and represents typical values for similar compounds. Actual values would be obtained from a specific DFT calculation.

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental spectra to validate the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These calculations provide theoretical spectra that can be correlated with experimental data, aiding in the assignment of signals. For instance, in a study on a similar compound, 3-chloro-6-methoxypyridazine, the computed isotropic chemical shifts showed good agreement with experimental observations. nih.gov The predicted chemical shifts for this compound would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group.

Table 2: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Structurally Similar Compound

| Atom | Predicted (ppm) | Experimental (ppm) |

| H (aromatic) | 6.8 - 7.6 | 6.76 - 8.24 |

| H (methoxy) | ~3.8 | ~3.83 |

| C (aromatic) | 110 - 160 | 113.69 - 160.30 |

| C (methoxy) | ~56 | ~55 |

Source: Data adapted from a study on a related pyridine (B92270) derivative. dergipark.org.tr

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These theoretical frequencies are often scaled by a factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. dergipark.org.trnih.gov Key vibrational modes for this compound would include C-H stretching of the aromatic rings, C-O stretching of the methoxy group, and the C-Cl stretching vibration. For a related chloro-pyridine compound, the C-Cl band was observed at 424 cm⁻¹ in the FT-IR spectrum, which correlated well with the calculated value. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions. The predicted λmax values can be compared with experimental spectra. For this compound, the electronic transitions would primarily be of π → π* character within the biphenyl system. The substitution pattern is expected to cause shifts in the absorption maxima compared to unsubstituted biphenyl.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. schrodinger.comresearchgate.net A smaller gap suggests higher reactivity and polarizability. For this compound, the HOMO is expected to be localized on the more electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the chloro-substituted ring.

Table 3: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| E(HOMO) | -6.0 to -7.0 |

| E(LUMO) | -1.0 to -2.0 |

| ΔE (HOMO-LUMO) | 4.0 to 5.0 |

Note: These are typical energy ranges for similar aromatic compounds. researchgate.netscienceopen.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. chemrxiv.orgresearchgate.netnih.gov It is invaluable for predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as those around the oxygen and chlorine atoms, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP would show a negative potential around the oxygen of the methoxy group and the chlorine atom, while the hydrogen atoms of the aromatic rings would exhibit a positive potential.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Flexibility

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and flexibility of molecules over time. nih.gov An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule moves, vibrates, and changes its conformation.

This is particularly important for understanding the flexibility of the biphenyl linkage. The simulation would track the fluctuations in the dihedral angle between the two phenyl rings, providing information on the rotational barrier and the accessibility of different conformations at a given temperature. This dynamic information is crucial for understanding how the molecule might interact with other molecules, such as receptors in a biological system.

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical methods can be used to investigate the reactivity of this compound and to elucidate the mechanisms of reactions it might undergo.

To understand the kinetics of a chemical reaction involving this compound, it is necessary to identify the transition state (TS) structure and calculate the activation energy (Ea). The TS is the highest energy point along the reaction coordinate, and the activation energy is the energy difference between the reactants and the transition state.

For example, in a hypothetical electrophilic substitution reaction on one of the aromatic rings, DFT calculations could be used to locate the transition state structure for the attack of the electrophile. The calculated activation energy would provide a quantitative measure of the reaction rate. A lower activation energy implies a faster reaction. These calculations are instrumental in predicting the regioselectivity of reactions and understanding the influence of the chloro and methoxy substituents on the reactivity of the biphenyl system.

Role in Advanced Organic Synthesis and Catalysis Research

Biphenyl (B1667301) Derivatives as Chiral Ligands and Organocatalysts

The true value of biphenyl scaffolds in catalysis is most evident in the field of asymmetric synthesis, where the phenomenon of atropisomerism—axial chirality arising from restricted rotation around a single bond—is exploited. While 3'-Chloro-2-methoxy-1,1'-biphenyl is not itself a chiral ligand, its core structure is representative of the skeletons from which these powerful tools are constructed.

The development of effective atropisomeric biphenyl ligands is a cornerstone of asymmetric catalysis. nih.gov The design process involves the strategic placement of bulky substituents at the ortho-positions of the biphenyl core to create a high barrier to rotation, thus allowing for the separation of stable enantiomers. researchgate.netchemrxiv.org Research has demonstrated that adjusting substituent groups at various positions on the biphenyl rings can fine-tune the steric and electronic properties of the resulting ligands, making them more efficient for specific catalytic transformations. researchgate.netchemrxiv.org

The synthesis of these ligands often begins with simpler biphenyl precursors. Methodologies like the Suzuki-Miyaura coupling are frequently employed to construct the initial biphenyl framework. acs.orgacs.org Subsequently, functional groups are introduced and manipulated to build the final, complex ligand. For instance, a precursor like this compound could theoretically be functionalized, for example, by introducing phosphine (B1218219) groups to create a phosphine-based ligand or hydroxyl groups to form a diol-based ligand, both of which are prominent classes of chiral ligands. researchgate.netchemrxiv.org The development of novel chiral monophosphine ligands from established ligand families like SPhos/RuPhos by incorporating chiral side chains highlights the modularity of this design approach. acs.orgacs.org

Table 1: Examples of Biphenyl-Based Ligand Classes and Their Synthetic Features

| Ligand Class | Key Structural Feature | Common Synthetic Approach | Purpose of Substituents |

| BIPHEP | Diphosphine on a biphenyl scaffold | Resolution of racemic intermediates; Asymmetric synthesis | Enforce C2-symmetry; Tune electronic properties |

| BINAP | Diphosphine on a binaphthyl scaffold | Resolution of BINOL precursor; Phosphination | Create a rigid chiral environment |

| MeO-BIPHEP | Methoxy (B1213986) groups on the biphenyl backbone | Suzuki coupling; Resolution | Enhance solubility and electronic properties |

| Chiral Monophosphines | Single phosphine with chiral side chains | Modification of existing ligands (e.g., SPhos) | Create a specific chiral pocket |

Once synthesized, these chiral biphenyl-based ligands are employed in a wide array of enantioselective reactions. They are particularly successful in transition-metal-catalyzed formations of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental operations in the synthesis of pharmaceuticals and other fine chemicals. iisc.ac.innih.gov

Palladium-catalyzed asymmetric Suzuki-Miyaura coupling, for instance, can utilize these chiral ligands to produce axially chiral biaryl compounds with high yield and enantioselectivity. acs.orgmdpi.com Similarly, rhodium and iridium complexes with chiral biphenyl phosphine ligands have proven effective in asymmetric hydrogenations of prochiral olefins and ketones. nih.gov The stereoelectronic properties of the ligand are crucial, as they directly influence the enantioselectivity of the reaction, with different ligands often being optimal for different substrates. nih.gov

Beyond C-C bond formation, these catalytic systems are vital for asymmetric C-X bond formation, including C-N and C-O bond formations. nih.govucsb.edu The ability to forge these bonds with high stereocontrol is essential for creating complex molecules with defined three-dimensional structures. acs.org

Building Blocks for Complex Organic Molecules and Functional Materials

The structural framework of this compound makes it an ideal intermediate for constructing larger, more complex molecular systems, from medicinal scaffolds to advanced materials.

Biphenyl derivatives serve as essential precursors in the synthesis of polycyclic aromatic hydrocarbons (PAHs), a class of compounds studied for their unique electronic and optical properties. nih.gov Synthetic strategies often involve the annulation of biphenyl units. For example, (biphenyl-2-alkyne) derivatives can undergo electrophilic cyclization to form phenanthrene (B1679779) cores, which are common motifs in larger PAHs. rsc.org The functional groups on the starting biphenyl, such as the chloro and methoxy groups on this compound, can influence the reaction pathways and properties of the final PAH. Another powerful method involves the rhodium-catalyzed annulation of alkynes with biphenylboronic acids to construct twisted and sterically congested PAHs. researchgate.net

The versatility of the biphenyl unit makes it a frequent intermediate in the synthesis of functionally diverse molecules. nih.gov The Suzuki-Miyaura reaction is a paramount tool for this purpose, enabling the coupling of a wide range of arylboronic acids with aryl halides to generate substituted biphenyls. nih.govacs.org A compound like this compound could participate in such a reaction, with the chloro group serving as a handle for coupling.

These resulting scaffolds are found in numerous applications:

Medicinal Chemistry : Many biologically active molecules and drugs contain a biphenyl core. nih.gov

Agrochemicals : Biphenyl derivatives are used in the production of various agricultural products.

Materials Science : They form the basis of liquid crystals and are used in organic light-emitting diodes (OLEDs). nih.gov

The synthesis of novel fluorinated biphenyl compounds via palladium-catalyzed coupling reactions demonstrates the modularity of this approach, where different functional groups can be systematically introduced to tune the properties of the final molecule. nih.govacs.org

Development of Novel Synthetic Methodologies

The pursuit of new ways to synthesize and functionalize biphenyls is an active area of research. Methodologies that utilize precursors such as this compound are continually being refined for greater efficiency, milder conditions, and broader substrate scope. researchgate.net

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains one of the most robust methods for C-C bond formation to create biphenyls. nih.govacs.org Research continues to focus on developing new phosphine-based ligands that improve catalytic activity, sometimes allowing reactions to proceed in environmentally benign solvents like water. mdpi.com Furthermore, transition-metal-catalyzed C-H functionalization has emerged as a powerful, atom-economical strategy for synthesizing atropisomers, providing an alternative to traditional cross-coupling methods. snnu.edu.cn These advanced methods expand the toolbox available to chemists for creating complex biphenyl-containing molecules from simpler starting materials.

Exploration of Regio- and Chemoselectivity in Biphenyl Functionalization

The functionalization of biphenyl scaffolds is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with tailored properties. rsc.org The inherent challenge and scientific interest lie in controlling the regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group in a molecule reacts) of these transformations.

In the case of this compound, the two different substituents and their positions create a nuanced landscape for further chemical modifications. The chlorine atom, a halogen, is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, which are instrumental in forming new carbon-carbon bonds. rsc.org The methoxy group, an ether, is generally less reactive but can influence the electronic properties of its phenyl ring and direct electrophilic aromatic substitution reactions. youtube.com

The selective functionalization of one ring over the other, or a specific position on one of the rings, would be a key research objective. For instance, a palladium-catalyzed cross-coupling reaction could be designed to selectively react at the C-Cl bond, leaving the methoxy group intact. The choice of catalyst, ligands, and reaction conditions would be paramount in achieving such selectivity. nih.gov Conversely, reactions targeting the methoxy-substituted ring, such as electrophilic aromatic substitution, would need to consider the directing effects of the methoxy group and the deactivating nature of the chloro-substituted phenyl ring. youtube.com The steric hindrance provided by the substituents at the 2- and 3'-positions would also play a significant role in determining the outcome of these reactions. acs.org

Advancements in Green Chemistry Approaches for Biphenyl Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. youtube.comyoutube.com The synthesis of biphenyls, which has traditionally relied on methods that can generate significant waste, is an active area for the application of greener approaches. rsc.org

For the synthesis of this compound, several green chemistry strategies could be envisioned. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often preferred over older methods like the Wurtz-Fittig reaction due to their milder reaction conditions and higher functional group tolerance, which align with green chemistry principles. rsc.org The use of water as a solvent, or solvent-free reaction conditions, further enhances the green credentials of these methods.

Recent advancements in catalysis, such as the development of highly active and reusable catalysts, can also contribute to a greener synthesis. For example, catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused, reducing catalyst waste. rsc.org Furthermore, the use of microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. rsc.org

The choice of starting materials is another critical aspect of green chemistry. Ideally, the synthesis would start from readily available and less toxic precursors. Research into the direct C-H activation and arylation of simpler aromatic compounds offers a promising, atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org While specific green synthesis routes for this compound are not documented, the broader advancements in green biphenyl synthesis provide a clear roadmap for how its production could be approached in an environmentally benign manner.

Q & A

Basic Question: What are the optimal synthetic routes for 3'-Chloro-2-methoxy-1,1'-biphenyl, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig couplings. For example, a Suzuki coupling between 2-methoxyphenylboronic acid and 3-chlorobromobenzene can be catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with a base like Na₂CO₃ at 80–100°C . Optimization includes adjusting ligand-to-metal ratios (e.g., using SPhos or XPhos ligands) to enhance yields and reduce side products. Reaction monitoring via TLC or GC-MS ensures intermediate purity .

Basic Question: How can spectroscopic characterization (NMR, MS, X-ray) resolve ambiguities in structural confirmation?

Answer:

- NMR : Assign methoxy (δ ~3.8–4.0 ppm in ¹H NMR) and chloro-substituted aromatic protons (δ ~7.2–7.5 ppm) using 2D techniques (COSY, HSQC) to distinguish regioisomers .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₃H₁₁ClO₂, exact mass 234.045 Da) and detects isotopic patterns for chlorine .

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystallographic ambiguities, particularly for torsional angles in the biphenyl core .

Advanced Question: How to address contradictions between computational predictions and experimental spectroscopic data?

Answer:

Discrepancies often arise from solvent effects or dynamic processes (e.g., rotational barriers in the biphenyl system). Methodological steps:

DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict NMR chemical shifts and compare with experimental data .

Solvent Modeling : Include solvent polarization effects (e.g., PCM model) to improve shift accuracy.

Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation (e.g., coalescence temperatures for methoxy or chloro substituents) .

Advanced Question: What computational methods predict electronic properties for designing functional materials?

Answer:

- Frontier Molecular Orbitals : Calculate HOMO/LUMO energies (Gaussian09, ORCA) to assess electron-deficient regions, relevant for anion-π interactions (as in perfluorinated biphenyl analogs) .

- Electrostatic Potential Maps : Visualize charge distribution to predict reactivity in cross-coupling or electrophilic substitution .

- TD-DFT : Simulate UV-Vis spectra to evaluate conjugation effects from methoxy and chloro groups .

Advanced Question: How does steric hindrance from substituents influence reactivity in catalytic applications?

Answer:

- Steric Maps : Use Tolman Cone Angles or buried volume (%VBur) to quantify steric effects of methoxy and chloro groups on catalyst coordination (e.g., Pd ligands in coupling reactions) .

- Kinetic Studies : Compare turnover frequencies (TOF) in Suzuki reactions with sterically hindered vs. unhindered substrates .

- X-ray Analysis : Resolve catalyst-substrate adducts to identify steric clashes affecting catalytic cycles .

Advanced Question: What biodegradation pathways are plausible for this compound, and how can metabolic intermediates be tracked?

Answer:

- Microbial Degradation : Use Beijerinckia spp. or Pseudomonas strains known for biphenyl catabolism. Monitor via LC-MS for intermediates like 2,3-dihydroxybiphenyl or chlorinated catechols .

- Enzyme Assays : Purify meta-cleavage dioxygenases (e.g., Catechol 2,3-dioxygenase) to test activity against chlorinated analogs .

- Isotope Labeling : Introduce ¹³C/²H labels to trace degradation pathways in environmental matrices .

Advanced Question: What challenges arise in crystallographic refinement of halogen-substituted biphenyls?

Answer:

- Disorder Modeling : Chloro and methoxy groups often exhibit positional disorder; use PART instructions in SHELXL to model split positions .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) to heavy atoms (Cl, O) to improve R-factors .

- Twinned Data : For non-merohedral twinning, refine using HKLF5 format in SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.